molecular formula C19H14N2 B11826501 Di(quinolin-6-yl)methane

Di(quinolin-6-yl)methane

Cat. No.: B11826501
M. Wt: 270.3 g/mol
InChI Key: QJHBOTXTQREYQP-UHFFFAOYSA-N
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Description

Di(quinolin-6-yl)methane is an organic compound that features two quinoline rings connected by a methylene bridge Quinoline is a nitrogen-containing heterocyclic aromatic compound, which is known for its wide range of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di(quinolin-6-yl)methane typically involves the condensation of quinoline derivatives. One common method is the reaction of 6-chloroquinoline with formaldehyde under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by a methylene group, forming this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Di(quinolin-6-yl)methane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline rings to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Di(quinolin-6-yl)methane has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: this compound is used in the development of materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of di(quinolin-6-yl)methane and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are involved in DNA replication and repair. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with signaling pathways, such as the MAP kinase pathway, to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, which shares the quinoline ring structure.

    Di(quinolin-2-yl)methane: A similar compound with the methylene bridge at the 2-position of the quinoline rings.

    Di(quinolin-8-yl)methane: Another similar compound with the methylene bridge at the 8-position of the quinoline rings.

Uniqueness

Di(quinolin-6-yl)methane is unique due to the specific positioning of the methylene bridge at the 6-position of the quinoline rings. This positioning can influence the compound’s electronic properties and reactivity, making it distinct from other diquinoline derivatives. Additionally, the specific arrangement of the quinoline rings can affect the compound’s interaction with biological targets, potentially leading to unique biological activities.

Properties

Molecular Formula

C19H14N2

Molecular Weight

270.3 g/mol

IUPAC Name

6-(quinolin-6-ylmethyl)quinoline

InChI

InChI=1S/C19H14N2/c1-3-16-12-14(5-7-18(16)20-9-1)11-15-6-8-19-17(13-15)4-2-10-21-19/h1-10,12-13H,11H2

InChI Key

QJHBOTXTQREYQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)CC3=CC4=C(C=C3)N=CC=C4)N=C1

Origin of Product

United States

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